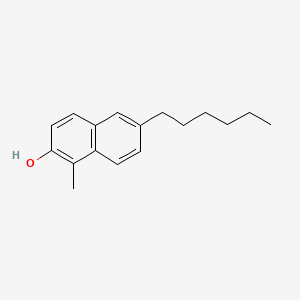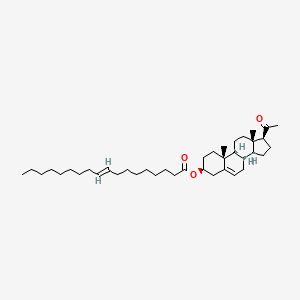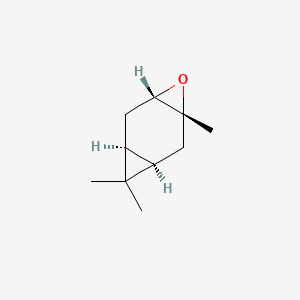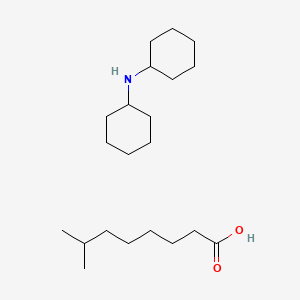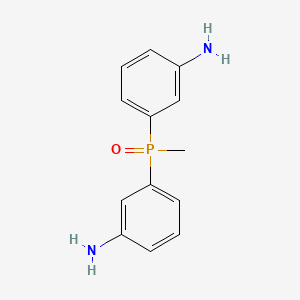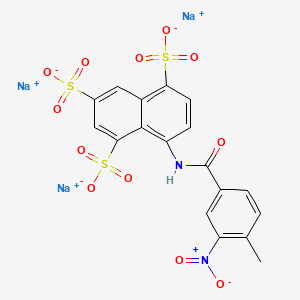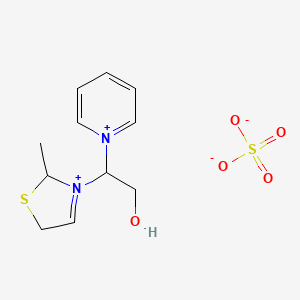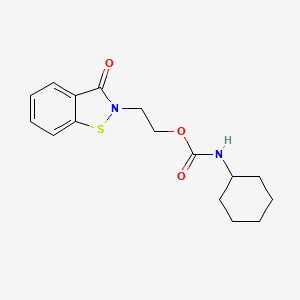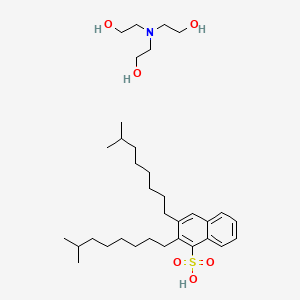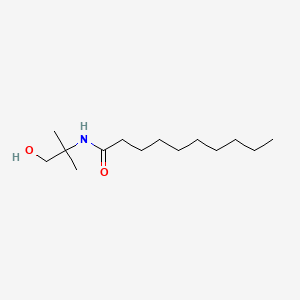
N-Decanoyl-2-amino-2-methylpropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Decanoil-2-amino-2-metilpropanol es un compuesto sintético que ha despertado interés en varios campos científicos debido a su estructura química y propiedades únicas. Es un derivado amídico de 2-amino-2-metil-1-propanol y ácido decanoico. Este compuesto es conocido por su capacidad para estimular ciertas actividades enzimáticas, lo que lo hace valioso en la investigación bioquímica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Decanoil-2-amino-2-metilpropanol generalmente involucra la reacción de 2-amino-2-metil-1-propanol con cloruro de decanoílo. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La reacción generalmente se realiza en condiciones anhidras para evitar la hidrólisis del cloruro de acilo.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para N-Decanoil-2-amino-2-metilpropanol no están bien documentados, el enfoque general implicaría la síntesis a gran escala utilizando los mismos principios que la síntesis de laboratorio. Esto incluiría el uso de reactores industriales, el control preciso de las condiciones de reacción y los pasos de purificación para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-Decanoil-2-amino-2-metilpropanol puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo amida en una amina.
Sustitución: El grupo hidroxilo en el compuesto puede participar en reacciones de sustitución, formando ésteres o éteres.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Se pueden utilizar reactivos como cloruros de acilo o haluros de alquilo para reacciones de sustitución.
Productos principales
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Aminas.
Sustitución: Ésteres o éteres.
Aplicaciones Científicas De Investigación
N-Decanoil-2-amino-2-metilpropanol tiene varias aplicaciones en la investigación científica:
Industria: Se utiliza en la síntesis de productos químicos y materiales especializados.
Mecanismo De Acción
El principal mecanismo de acción de N-Decanoil-2-amino-2-metilpropanol involucra su interacción con las enzimas. Se ha demostrado que estimula la actividad de la galactocerebrosidasa galactosidasa uniéndose a un sitio distinto del sitio activo del sustrato, lo que aumenta la actividad hidrolítica de la enzima . Esta estimulación no afecta la unión del sustrato a la enzima, pero aumenta la velocidad de la reacción hidrolítica.
Comparación Con Compuestos Similares
Compuestos similares
N-Decanoil-2-amino-2-metil-1-propanol: Un compuesto estrechamente relacionado con propiedades de estimulación enzimática similares.
Amidas similares a la ceramida: Estos compuestos también interactúan con las enzimas, pero pueden tener diferentes grados de eficacia y especificidad.
Unicidad
N-Decanoil-2-amino-2-metilpropanol es único debido a su estructura específica, que incluye un grupo metilo ramificado y una cadena decanoílo. Esta estructura es crucial para su capacidad de estimular eficazmente la galactocerebrosidasa galactosidasa. Las modificaciones a esta estructura, como cambiar la longitud de la cadena de ácido graso o alterar el grupo metilo ramificado, pueden afectar significativamente su actividad .
Propiedades
Número CAS |
35922-60-2 |
|---|---|
Fórmula molecular |
C14H29NO2 |
Peso molecular |
243.39 g/mol |
Nombre IUPAC |
N-(1-hydroxy-2-methylpropan-2-yl)decanamide |
InChI |
InChI=1S/C14H29NO2/c1-4-5-6-7-8-9-10-11-13(17)15-14(2,3)12-16/h16H,4-12H2,1-3H3,(H,15,17) |
Clave InChI |
IWZPIXUPMVBLSB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



